molecular formula C16H22N4O3S B2781330 3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile CAS No. 2223072-60-2

3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile

Cat. No.: B2781330
CAS No.: 2223072-60-2
M. Wt: 350.44
InChI Key: HQQSVUCROMSINC-KBPBESRZSA-N
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Description

3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the necessary functional groups . The reaction conditions often require the use of thionyl chloride (SOCl2) and other reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly for conditions involving the central nervous system.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are likely involved in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets will depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Pyrrolizines: Another class of compounds with a similar ring structure and potential therapeutic uses.

    Prolinol derivatives: These compounds also feature a pyrrolidine ring and have been studied for their biological activity.

Uniqueness

3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group and the pyridine ring, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-23-14-9-13(11-19-7-2-3-8-19)20(12-14)24(21,22)16-5-4-6-18-15(16)10-17/h4-6,13-14H,2-3,7-9,11-12H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSVUCROMSINC-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)S(=O)(=O)C2=C(N=CC=C2)C#N)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)S(=O)(=O)C2=C(N=CC=C2)C#N)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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